molecular formula C13H17NO4 B13502558 Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate

Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate

Cat. No.: B13502558
M. Wt: 251.28 g/mol
InChI Key: NFOYPUJDLXEPGG-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate (CAS 2680801-19-6) is a high-purity azetidine building block of pharmaceutical research. This compound, with a molecular formula of C13H17NO4 and a molecular weight of 251.28 g/mol, is part of the azetidine class of stable, four-membered nitrogen-containing heterocycles . Its structure features a benzyl carbamate (Cbz) protecting group and two functional groups—hydroxymethyl and methoxy—attached to the same carbon atom of the azetidine ring, making it a versatile intermediate for further synthetic modification . This chemical serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs) . Research indicates that azetidine derivatives, including structures with similar substitution patterns, are explored as highly potent and selective partial agonists for the α4β2-nicotinic receptor subtype . These receptors are promising targets for developing novel antidepressants with a unique mechanism of action . The functional groups on the azetidine ring allow for strategic modifications aimed at optimizing the drug-like properties of potential candidates, such as improving metabolic stability . The product is offered with a typical purity of 95% or higher and is available for immediate shipment from stock in various quantities . It is intended for research and further manufacturing applications only and is strictly not for diagnostic, human, or veterinary use .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate

InChI

InChI=1S/C13H17NO4/c1-17-13(10-15)8-14(9-13)12(16)18-7-11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3

InChI Key

NFOYPUJDLXEPGG-UHFFFAOYSA-N

Canonical SMILES

COC1(CN(C1)C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Preparation of Aminoalcohol Starting Materials

  • The aminoalcohol precursors can be synthesized by nucleophilic ring-opening of epoxides (oxiranes) with benzylamine derivatives.
  • For instance, benzylamine reacts with epichlorohydrin or substituted epoxides to afford the corresponding aminoalcohols.
  • The reaction is typically performed in hydrocarbon solvents (e.g., cyclohexane) at 10–50 °C for 12–36 hours to ensure good conversion and selectivity.

Protection and Deprotection Strategies

  • The nitrogen atom is protected as a benzyl carbamate (carboxylate) to stabilize the azetidine and facilitate purification.
  • Benzylation is typically conducted on azetidine-3-carboxylic acid derivatives, though direct benzylation can be challenging due to the expense and availability of starting materials.
  • Alternative routes involve synthesis of benzyl-protected aminoalcohols prior to cyclization, simplifying the process and improving yields.

Detailed Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Epoxide ring-opening Benzylamine + epichlorohydrin in cyclohexane, 10–50 °C, 12–36 h Formation of benzylaminoalcohol intermediate
2 Cyclization to azetidine Aqueous medium, triethylamine base, reflux, with phase transfer catalyst (e.g., tetrabutylammonium iodide) Azetidine ring formation with high regioselectivity and yield
3 Halogenation (optional) Thionyl chloride or other halogenating agents Conversion of hydroxymethyl to halomethyl azetidine intermediate
4 Nucleophilic substitution Alkali metal methoxide (e.g., sodium methoxide) Substitution of halogen by methoxy group at 3-position
5 Protection Benzyl carbamate formation or benzylation of nitrogen Stabilization and purification of final compound

Research Findings and Process Optimization

  • The use of triethylamine is critical for high-yield cyclization; other amines fail to produce significant azetidine yields.
  • Aqueous media favor cyclization, while organic solvents inhibit ring closure.
  • Phase transfer catalysts containing iodide ions enhance reaction rates and yields.
  • Direct benzylation of azetidine-3-carboxylic acid is costly and inefficient; thus, benzyl-protected aminoalcohol intermediates are preferred.
  • Use of thionyl chloride for halogenation is effective but presents safety concerns due to toxicity and corrosiveness; alternative milder halogenation methods may be explored.
  • The regio- and stereoselectivity of the methoxy substitution is influenced by the nature of the halogen leaving group and reaction conditions.

Summary Table of Key Parameters and Yields

Parameter Condition/Value Reference
Aminoalcohol synthesis solvent Cyclohexane
Aminoalcohol synthesis temp 10–50 °C
Cyclization solvent Aqueous medium
Cyclization base Triethylamine
Cyclization temperature 50–150 °C (reflux)
Phase transfer catalyst Tetrabutylammonium iodide (0.1–1.6 mol %)
Halogenation reagent Thionyl chloride
Methoxy substitution reagent Sodium methoxide or alkali metal methoxide
Yield of aminoalcohol Up to 80%
Yield of azetidine cyclization High (specific % not always reported)

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The azetidine ring can be reduced to form a more saturated ring structure.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl 3-(carboxymethyl)-3-methoxy-azetidine-1-carboxylate.

    Reduction: Formation of benzyl 3-(hydroxymethyl)-3-methoxy-azetidine.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azetidine ring can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Ring Size Substituents Molecular Formula Molecular Weight CAS Number Key Features
Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate 4-membered (azetidine) 3-hydroxymethyl, 3-methoxy C₁₃H₁₇NO₄ 251.28 2680801-19-6 Dual functionalization for reactivity; strained ring enhances reactivity .
Benzyl 3-hydroxyazetidine-1-carboxylate 4-membered (azetidine) 3-hydroxy C₁₁H₁₃NO₃ 207.23 128117-22-6 Single hydroxyl group; simpler structure for nucleophilic modifications .
Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate 5-membered (pyrrolidine) 3-hydroxymethyl C₁₃H₁₇NO₃ 235.28 N/A Larger ring reduces strain; hydroxymethyl enables chiral synthesis .
Benzyl 3-methoxy-1-pyrrolidinecarboxylate 5-membered (pyrrolidine) 3-methoxy C₁₃H₁₇NO₃ 235.28 130403-95-1 Methoxy group enhances electron density; potential directing group .
N-Cbz-3-Piperidinemethanol 6-membered (piperidine) 3-hydroxymethyl C₁₄H₁₉NO₃ 249.28 N/A Flexible ring; hydroxymethyl and Cbz groups for diverse functionalization .

Key Findings

Ring Size and Reactivity: The four-membered azetidine ring in the target compound introduces ring strain, which can enhance reactivity in cycloaddition or substitution reactions compared to five- or six-membered analogs (e.g., pyrrolidine or piperidine derivatives) . Larger rings (e.g., piperidine in N-Cbz-3-Piperidinemethanol) offer conformational flexibility, reducing steric hindrance but requiring higher activation energy for ring-opening reactions .

Functional Group Impact: The dual substitution (hydroxymethyl and methoxy) in the target compound provides two distinct reactive sites: the hydroxymethyl group (-CH₂OH) for oxidation or esterification and the methoxy group (-OCH₃) for demethylation or electrophilic substitution .

Synthetic Utility :

  • The hydroxymethyl group in pyrrolidine derivatives (e.g., Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate) is often used in chiral synthesis for asymmetric catalysis, whereas the methoxy group in Benzyl 3-methoxy-1-pyrrolidinecarboxylate may act as an electron-donating directing group in C–H activation reactions .
  • The target compound’s dual functionality could enable multi-step derivatization , such as sequential protection/deprotection strategies (e.g., TBAF-mediated desilylation, as seen in related azetidine syntheses ).

Physical Properties :

  • The molecular weight of the target compound (251.28) is higher than simpler azetidine analogs (e.g., 207.23 for Benzyl 3-hydroxyazetidine-1-carboxylate), impacting solubility and crystallization behavior .

Biological Activity

Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{15}NO_{4}, with a molecular weight of approximately 251.28 g/mol. The compound features an azetidine ring, hydroxymethyl, and methoxy functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of these functional groups enhances its reactivity compared to structurally similar compounds.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising antiproliferative activity against various cancer cell lines. For instance, preliminary data suggest that it may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest. A comparative analysis with known anticancer agents such as doxorubicin has shown that this compound can achieve significant inhibition at low micromolar concentrations.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHCT 1165.0
DoxorubicinHCT 1160.5
EtoposideMCF-71.0

The IC50 values indicate the concentration required for 50% inhibition of cell growth, highlighting the potential efficacy of this compound in comparison to established drugs.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Studies have shown selective antibacterial effects against Gram-positive bacteria, particularly Enterococcus faecalis and Staphylococcus aureus.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Enterococcus faecalis8 µM
Staphylococcus aureus16 µM
Escherichia coli>32 µM

The observed MIC values suggest that this compound could be a candidate for further development as an antimicrobial agent.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies indicate that it may interact with various signaling pathways involved in cancer cell proliferation and apoptosis. For example, it may inhibit topoisomerase activity, a common target for many anticancer drugs, thereby disrupting DNA replication in cancer cells .

Case Studies

Several case studies have explored the biological activity of related compounds and their derivatives:

  • Antiproliferative Studies : A study published in MDPI demonstrated that derivatives of azetidine compounds showed significant antiproliferative effects across multiple cancer cell lines, with some derivatives exhibiting IC50 values as low as 2.2 µM .
  • Antimicrobial Research : Research highlighted in PubMed indicated that compounds with similar hydroxymethyl and methoxy groups displayed marked antibacterial effects against various strains, suggesting a potential common mechanism among these related structures .

Q & A

Q. How do structural analogs (e.g., tert-butyl-protected azetidines) differ in stability under oxidative conditions?

  • Methodology :
  • Expose analogs to H2O2/Fe<sup>2+</sup> (Fenton’s reagent) and monitor degradation via GC-MS. Benzyl esters are more labile than tert-butyl carbamates due to lower electron-withdrawing effects .

Tables for Key Data

Property Value/Method Reference
LogP 1.8 (Predicted via ChemAxon)
Solubility in DMSO 25 mM (Shake-flask, 25°C)
HPLC Retention Time 6.2 min (C18, 50:50 ACN/H2O)
Enantiomeric Excess (ee) 88% (Chiral HPLC, Chiralpak AD-H column)

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